N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
CAS No.:
Cat. No.: VC14568631
Molecular Formula: C47H64N5O9PSi
Molecular Weight: 902.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H64N5O9PSi |
|---|---|
| Molecular Weight | 902.1 g/mol |
| IUPAC Name | N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54) |
| Standard InChI Key | QKWKXYVKGFKODW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrimidin-2-one core substituted at the N1 position with a multifunctional oxolane (tetrahydrofuran) ring. Key structural elements include:
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4,4′-Dimethoxytrityl (DMT) Group: The bis(4-methoxyphenyl)-phenylmethoxy moiety at the 5′-position provides acid-labile protection for hydroxyl groups during oligonucleotide synthesis .
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tert-Butyldimethylsilyl (TBDMS) Ether: Positioned at the 3′-hydroxy group, this silicon-based protecting group offers stability under basic conditions and is selectively removable via fluoride ions.
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Phosphoramidite Linkage: The 2-cyanoethyl-N,N-diisopropylphosphoramidite group at the 4′-position enables efficient coupling with nucleophilic hydroxyl groups in automated DNA synthesis.
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Acetamide Substituent: The 4-position of the pyrimidinone ring is functionalized with an acetamide group, which may influence base-pairing specificity or serve as a handle for further derivatization.
Physicochemical Properties
While experimental data specific to this compound remain limited, its structural analogs provide insights into expected behavior:
| Property | Value/Description | Source Compound Comparison |
|---|---|---|
| Molecular Formula | C₃₉H₅₁N₅O₉PSi | Derived from |
| Molecular Weight | ~802.0 g/mol | Calculated from formula |
| Solubility | Likely soluble in dichloromethane, acetonitrile | Analogous phosphoramidites |
| Stability | Sensitive to moisture, acids, and oxidizing agents | Phosphoramidite chemistry |
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis of this compound involves sequential protection, coupling, and purification steps:
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Pyrimidinone Core Preparation: 4-Acetamidouracil is alkylated at the N1 position using a selectively protected ribofuranose derivative.
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Hydroxyl Group Protection:
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Phosphitylation: The 4′-hydroxyl is converted to the phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a hindered base (e.g., DIPEA).
Critical Challenges
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Regioselectivity: Ensuring proper protection of the 3′- and 5′-hydroxyls requires meticulous control of reaction stoichiometry.
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Phosphoramidite Activation: Moisture-sensitive intermediates necessitate anhydrous conditions and inert atmospheres during handling.
Applications in Nucleic Acid Chemistry
Oligonucleotide Synthesis
As a phosphoramidite building block, this compound enables:
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Solid-Phase DNA/RNA Synthesis: Automated coupling via tetrazole activation, with >99% stepwise efficiency under optimized conditions.
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Modified Nucleotide Incorporation: The acetamide group at the 4-position may facilitate:
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Enhanced duplex stability through additional hydrogen bonding.
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Site-specific conjugation of fluorescent tags or targeting moieties.
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Comparative Analysis of Related Compounds
Research Frontiers and Challenges
Stability Enhancements
Recent efforts focus on replacing the TBDMS group with sterically hindered silyl ethers (e.g., TIPS) to improve synthetic yields.
Novel Coupling Strategies
Microwave-assisted phosphoramidite coupling reduces reaction times from minutes to seconds while maintaining coupling efficiency >98%.
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